2-Formyl-3-methylquinoline-4-carboxylic acid
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Overview
Description
2-Formyl-3-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development . This compound features a quinoline core with formyl, methyl, and carboxylic acid functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-3-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for constructing quinoline rings. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde under basic conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals and solvents.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: 2-Formyl-3-methylquinoline-4,4-dicarboxylic acid.
Reduction: 2-Hydroxymethyl-3-methylquinoline-4-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Formyl-3-methylquinoline-4-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-formyl-3-methylquinoline-4-carboxylic acid is largely dependent on its interaction with biological targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death. Additionally, quinoline derivatives can interact with various cellular pathways, leading to their diverse pharmacological effects .
Comparison with Similar Compounds
Quinoline: The parent compound of 2-formyl-3-methylquinoline-4-carboxylic acid, known for its antimalarial properties.
2-Methylquinoline: A simpler derivative with fewer functional groups, used in the synthesis of more complex quinoline derivatives.
4-Hydroxyquinoline: Known for its antibacterial and antifungal activities.
Uniqueness: this compound is unique due to the presence of both formyl and carboxylic acid groups, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .
Properties
IUPAC Name |
2-formyl-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7-10(6-14)13-9-5-3-2-4-8(9)11(7)12(15)16/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUFJZQMUODQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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